molecular formula C11H12N2 B2424542 1-(2-Isocyanoethyl)-2,3-dihydroindole CAS No. 832113-75-4

1-(2-Isocyanoethyl)-2,3-dihydroindole

Cat. No.: B2424542
CAS No.: 832113-75-4
M. Wt: 172.231
InChI Key: JOISHRIQRHVZOK-UHFFFAOYSA-N
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Description

1-(2-Isocyanoethyl)-2,3-dihydroindole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic compounds that are widely found in nature, particularly in alkaloids and other biologically active molecules. This compound is notable for its isocyano group, which imparts unique reactivity and makes it a valuable intermediate in organic synthesis.

Biochemical Analysis

Biochemical Properties

1-(2-Isocyanoethyl)-2,3-dihydroindole interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and can involve both covalent and non-covalent bonds . The compound’s isocyanide group can undergo reactions with small molecules like water, leading to the formation of carbamate or imidic acid .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been found to have cytotoxic activity, indicating its potential influence on cell function

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, potentially inhibiting or activating enzymes

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . The specifics of these interactions and their implications for cellular metabolism are areas of active research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins. The compound’s localization or accumulation may be influenced by these interactions .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Isocyanoethyl)-2,3-dihydroindole can be synthesized through various methods. One common approach involves the reaction of 2,3-dihydroindole with 2-bromoethyl isocyanide under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the isocyano group is introduced to the indole ring .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Isocyanoethyl)-2,3-dihydroindole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include polycyclic spiroindolines, which are valuable intermediates in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Similar Compounds

    3-(2-Isocyanoethyl)-1H-indole: This compound is structurally similar but differs in the position of the isocyano group.

    1-(2-Isocyanoethyl)piperidine: Another similar compound with a piperidine ring instead of an indole ring.

Uniqueness

1-(2-Isocyanoethyl)-2,3-dihydroindole is unique due to its specific reactivity and the ability to form complex polycyclic structures. Its derivatives have shown significant biological activity, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

1-(2-isocyanoethyl)-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-12-7-9-13-8-6-10-4-2-3-5-11(10)13/h2-5H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOISHRIQRHVZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CCN1CCC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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